![molecular formula C19H15F2N3O2S B2464191 2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1226442-76-7](/img/structure/B2464191.png)
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The presence of the difluoromethoxy and methoxyphenyl groups suggest that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the phenyl groups would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring and the phenyl groups. The electron-donating methoxy groups could potentially increase the reactivity of the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar difluoromethoxy and methoxy groups could impact its solubility .Scientific Research Applications
Inhibition of p38 MAP Kinase
The compound with a tri- and tetra-substituted imidazole scaffold, resembling the chemical structure of interest, is identified as a selective inhibitor of p38 mitogen-activated protein (MAP) kinase, which is crucial for proinflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors are based on their ability to bind to the adenosine 5'-triphosphate (ATP) pocket, replacing ATP and resulting in higher binding selectivity and potency (Scior et al., 2011).
Assessment of Cytochrome P450 Isoform Selectivity
The compound is involved in the context of assessing the selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms, which are significant in drug metabolism. The selectivity of inhibitors is crucial for predicting drug-drug interactions, and the compound is part of this evaluation process (Khojasteh et al., 2011).
Evaluation of Carcinogenicity in Thiophene Analogues
In the study of thiophene analogues of carcinogens, the structural influence of replacing aromatic rings with isosteric or isoelectronic aromatic rings, such as imidazole, is evaluated for potential carcinogenicity. This research involves the synthesis of compounds and their evaluation for carcinogenic potential, contributing to understanding the chemical and biological behavior of structurally new compounds (Ashby et al., 1978).
Analytical Methods for Antioxidant Activity
The compound is relevant in the context of reviewing analytical methods used in determining antioxidant activity. This includes discussing the detection mechanisms, applicability, advantages, and disadvantages of various tests for antioxidant activity, providing insights into the chemical reactions and kinetics involved (Munteanu & Apetrei, 2021).
pH and pKa Variations in Buffered HPLC Mobile Phases
The compound's structure is considered in reviewing the variations in analyte pKa and buffer pH in reversed-phase high-performance liquid chromatography (RP‐HPLC) mobile phases with changes in organic modifier content. Understanding these variations is crucial for predicting the degree of ionization and chromatographic retention of analytes (Subirats et al., 2007).
Mechanism of Action
properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2S/c1-25-15-6-2-13(3-7-15)17-12-23-19(27-11-10-22)24(17)14-4-8-16(9-5-14)26-18(20)21/h2-9,12,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPVJDCRHXEZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.